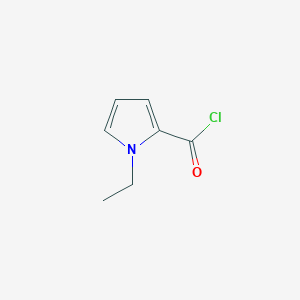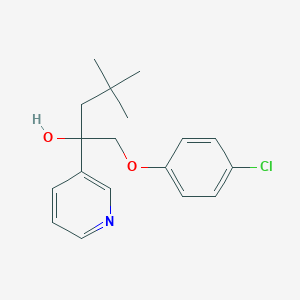
1-(4-Chlorophenoxy)-4,4-dimethyl-2-(3-pyridinyl)-2-pentanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorophenoxy)-4,4-dimethyl-2-(3-pyridinyl)-2-pentanol is an organic compound that features a chlorophenoxy group, a pyridinyl group, and a pentanol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenoxy)-4,4-dimethyl-2-(3-pyridinyl)-2-pentanol typically involves the reaction of 4-chlorophenol with 4,4-dimethyl-2-(3-pyridinyl)-2-pentanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure the completion of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize the yield and purity of the compound. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Chlorophenoxy)-4,4-dimethyl-2-(3-pyridinyl)-2-pentanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
1-(4-Chlorophenoxy)-4,4-dimethyl-2-(3-pyridinyl)-2-pentanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(4-Chlorophenoxy)-4,4-dimethyl-2-(3-pyridinyl)-2-pentanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(4-Chlorophenoxy)-2-(3-pyridinyl)quinazoline
- N-(6-{4-[(4-Chlorophenoxy)acetyl]-1-piperazinyl}-3-pyridinyl)-2,4-dimethoxybenzamide
Uniqueness
1-(4-Chlorophenoxy)-4,4-dimethyl-2-(3-pyridinyl)-2-pentanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
847981-47-9 |
|---|---|
Formule moléculaire |
C18H22ClNO2 |
Poids moléculaire |
319.8 g/mol |
Nom IUPAC |
1-(4-chlorophenoxy)-4,4-dimethyl-2-pyridin-3-ylpentan-2-ol |
InChI |
InChI=1S/C18H22ClNO2/c1-17(2,3)12-18(21,14-5-4-10-20-11-14)13-22-16-8-6-15(19)7-9-16/h4-11,21H,12-13H2,1-3H3 |
Clé InChI |
YSQWYKYIKMWZAL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)CC(COC1=CC=C(C=C1)Cl)(C2=CN=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


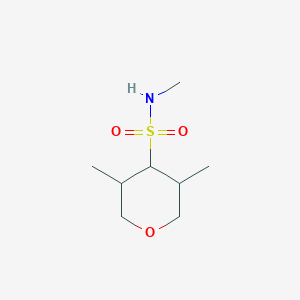
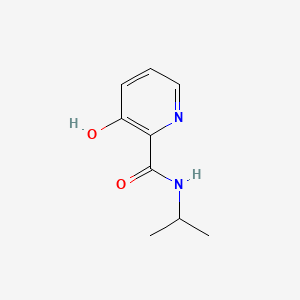
![2-Amino-1-(8-(mercaptomethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-one](/img/structure/B13948157.png)

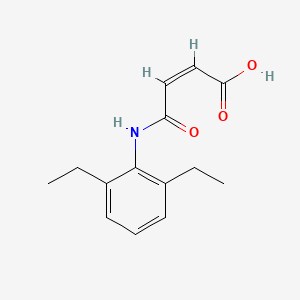
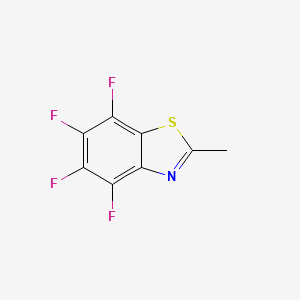

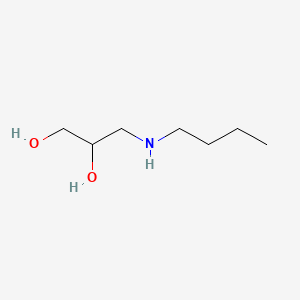
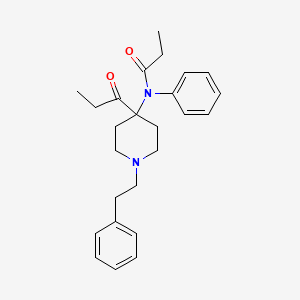
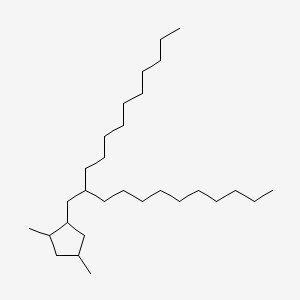
![8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carbonitrile](/img/structure/B13948215.png)
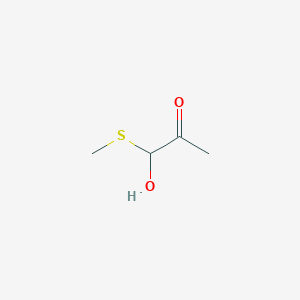
![2-[3-(Chloroacetyl)phenyl]acetamide](/img/structure/B13948231.png)
